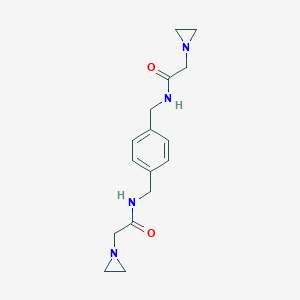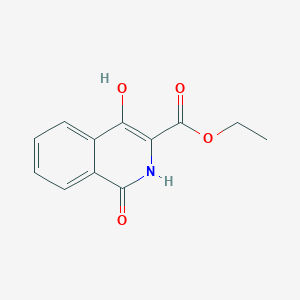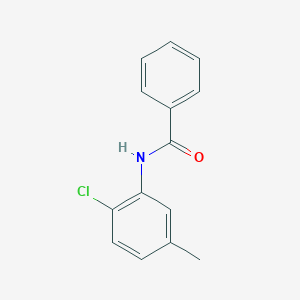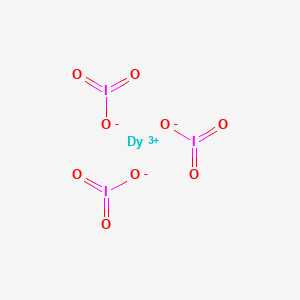
Dysprosium triiodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium triiodate (Dy(IO3)3) is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. Dysprosium is a silvery-white metal that belongs to the lanthanide series of elements. The triiodate ion (IO3-) is a polyatomic anion that consists of three iodine atoms covalently bonded to an oxygen atom. Dysprosium triiodate is a highly water-soluble compound that can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of dysprosium triiodate is not well understood. However, it is believed that dysprosium ions in the compound interact with iodate ions to form a complex that exhibits unique properties. The triiodate ion acts as a bridging ligand between dysprosium ions, which results in the formation of a three-dimensional network structure.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of dysprosium triiodate. However, studies have shown that dysprosium ions can interact with biological molecules, such as proteins and enzymes, to form stable complexes. Dysprosium triiodate has also been shown to exhibit low toxicity, making it a promising candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
Dysprosium triiodate has several advantages for use in lab experiments. It is a highly water-soluble compound that can be easily synthesized using various methods. Dysprosium triiodate also exhibits unique properties that make it an excellent candidate for various scientific research fields. However, dysprosium triiodate has some limitations, such as its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on dysprosium triiodate. One potential application is in the development of high-performance magnets for use in renewable energy technologies. Dysprosium triiodate could also be used in the development of advanced optical materials for use in telecommunications and imaging. Additionally, dysprosium triiodate could be explored for use in biomedical applications, such as drug delivery and imaging agents.
In conclusion, dysprosium triiodate is a rare earth metal compound that exhibits unique properties and has gained significant attention in scientific research. It can be synthesized using various methods and has several advantages for use in lab experiments. Dysprosium triiodate has promising applications in various scientific research fields, including catalysis, optics, and magnetism. Further research is needed to fully understand the mechanism of action and potential applications of dysprosium triiodate.
Synthesemethoden
Dysprosium triiodate can be synthesized using different methods, including precipitation, hydrothermal synthesis, and solvothermal synthesis. The precipitation method involves mixing dysprosium nitrate or dysprosium chloride with sodium iodate in an aqueous solution. The resulting precipitate is then filtered and dried to obtain Dy(IO3)3. Hydrothermal and solvothermal synthesis methods involve the use of high-pressure and high-temperature conditions to promote the reaction between dysprosium ions and iodate ions in a solution.
Wissenschaftliche Forschungsanwendungen
Dysprosium triiodate has been widely used in various scientific research fields, including catalysis, optics, and magnetism. The unique properties of dysprosium triiodate make it an excellent candidate for catalytic applications, such as the oxidation of alcohols and the synthesis of organic compounds. Dysprosium triiodate has also been used in the development of advanced optical materials, such as solid-state lasers and scintillators. Additionally, dysprosium triiodate is a promising candidate for the development of high-performance magnets due to its high magnetic anisotropy and low magnetic damping.
Eigenschaften
CAS-Nummer |
14732-21-9 |
|---|---|
Produktname |
Dysprosium triiodate |
Molekularformel |
DyI3O9 |
Molekulargewicht |
687.21 g/mol |
IUPAC-Name |
dysprosium(3+);triiodate |
InChI |
InChI=1S/Dy.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |
InChI-Schlüssel |
ASAMDJHOONJZTG-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Dy+3] |
Kanonische SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Dy+3] |
Andere CAS-Nummern |
14732-21-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



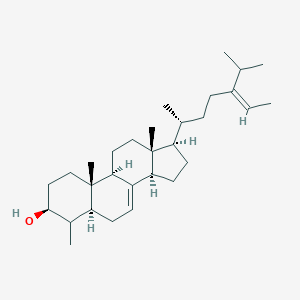
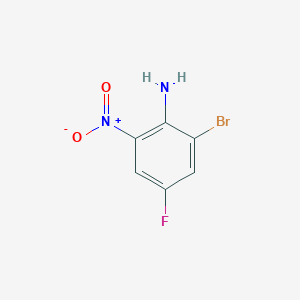
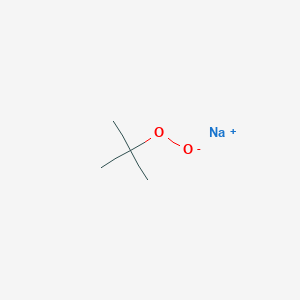
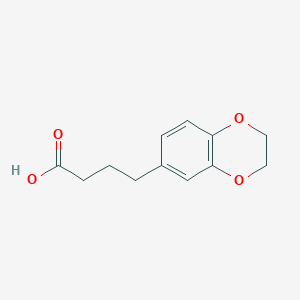
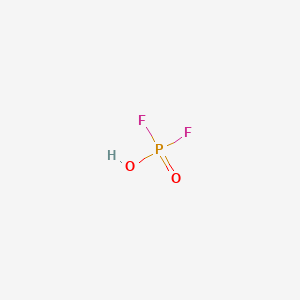
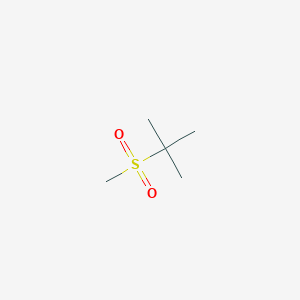
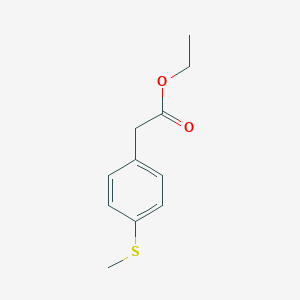
![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
